![molecular formula C17H25N3O B560177 MS023 CAS No. 1831110-54-3](/img/structure/B560177.png)
MS023
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MS023 是一种有效的、选择性的、对细胞具有活性的 I 型蛋白精氨酸甲基转移酶(PRMTs)抑制剂。它在科学研究中显示出巨大的潜力,尤其是在表观遗传学和癌症治疗领域。该化合物以其高度特异性抑制 PRMT1、PRMT3、PRMT4、PRMT6 和 PRMT8 的能力而闻名 .
生化分析
Biochemical Properties
MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 . It is completely inactive against type II and type III PRMTs, protein lysine methyltransferases, and DNA methyltransferases . This compound binds to the substrate binding site of these enzymes .
Cellular Effects
This compound potently decreases cellular levels of histone arginine asymmetric dimethylation . It also reduces global levels of arginine asymmetric dimethylation and concurrently increases levels of arginine monomethylation and symmetric dimethylation in cells .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the binding of splicing . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have a significant impact on the methylation status of arginine residues in cells .
Metabolic Pathways
This compound is involved in the metabolic pathways related to arginine methylation . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
准备方法
MS023 的合成涉及多个步骤,从制备核心吡咯结构开始。合成路线通常包括以下步骤:
吡咯核的形成: 吡咯核通过一系列反应合成,这些反应涉及适当起始材料的缩合。
取代反应: 吡咯核经历取代反应以引入必要的官能团。
This compound 的工业生产方法尚未广泛记载,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
MS023 经历了各种化学反应,主要涉及其官能团。一些关键反应包括:
氧化: this compound 可以发生氧化反应,特别是在吡咯环上。
还原: 还原反应可以发生在含氮官能团上。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用的具体反应条件和试剂。
科学研究应用
MS023 具有广泛的科学研究应用,包括:
癌症治疗: this compound 在癌症治疗中显示出希望,尤其是在与其他药物联用时。
表观遗传学: 作为一种 I 型 PRMT 抑制剂,this compound 用于研究蛋白质精氨酸甲基化在基因表达和调控中的作用.
神经学研究: This compound 由于其促进外显子包含并增加蛋白质水平,已被研究用于治疗脊髓性肌萎缩症.
细胞生物学: 该化合物用于通过调节 PRMT 活性来研究细胞生长、分化和凋亡.
作用机制
MS023 通过抑制 I 型 PRMTs 发挥作用,I 型 PRMTs 是负责将组蛋白和非组蛋白蛋白质上的精氨酸残基不对称二甲基化的酶。这种抑制导致基因表达和细胞功能的变化。this compound 的分子靶点包括 PRMT1、PRMT3、PRMT4、PRMT6 和 PRMT8。通过抑制这些酶,this compound 可以调节各种细胞通路,包括那些参与癌症进展和神经系统疾病的通路 .
相似化合物的比较
MS023 在作为 I 型 PRMT 抑制剂的高度特异性和效力方面是独一无二的。类似的化合物包括:
EPZ020411: 一种与 this compound 结构相似的 PRMT6 抑制剂.
MS094: 一种结构相似的化合物,用作涉及 this compound 的研究中的阴性对照.
CARM1 降解剂-1: 一种通过 VHL-蛋白酶体途径降解共激活因子相关精氨酸甲基转移酶 1 (CARM1) 的化合物.
与这些化合物相比,this compound 由于其对多种 PRMT 的广泛抑制活性及其在各种研究应用中的有效性而脱颖而出。
生物活性
MS023 is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), which play crucial roles in various biological processes, including gene expression, signal transduction, and RNA processing. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications in disease models, particularly in cancer and spinal muscular atrophy (SMA).
Overview of PRMTs
PRMTs are enzymes that catalyze the transfer of methyl groups to arginine residues on proteins, influencing their function and interactions. Type I PRMTs, which include PRMT1, 3, 4, 6, and 8, are known for generating asymmetric dimethylarginine (ADMA) marks on target proteins. Dysregulation of PRMT activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
This compound selectively inhibits Type I PRMTs by binding to their substrate binding sites. This inhibition leads to a reduction in asymmetric dimethylation levels while increasing monomethylation and symmetric dimethylation. The compound has demonstrated significant effects in various cellular contexts:
- Inhibition of PRMT1 : this compound effectively inhibits PRMT1 activity in MCF7 cells, leading to decreased levels of H4R3me2a, a marker of PRMT1 activity. In HEK293 cells, this compound also inhibits PRMT6 activity, affecting H3R2me2a levels .
- Cellular Selectivity : this compound exhibits high selectivity for Type I PRMTs over other methyltransferases. It has shown minimal off-target effects in transcriptomic analyses .
Cellular Activity and Effects
The biological effects of this compound have been evaluated in multiple studies:
- Impact on Cell Cycle and Apoptosis : In triple-negative breast cancer (TNBC) models, this compound treatment resulted in downregulation of E2F targets and G2M checkpoint pathways. This was associated with a decrease in S phase cells and an increase in G1 phase cells, suggesting that this compound may induce cell cycle arrest. Furthermore, it promoted apoptosis in sensitive TNBC cell lines .
- Spinal Muscular Atrophy (SMA) Model : In preclinical SMA models, this compound treatment enhanced SMN2 exon 7 inclusion by inhibiting the binding of the splicing factor HNRNPA1 to SMN2 pre-mRNA. This resulted in increased SMN protein levels and amelioration of disease phenotypes when combined with nusinersen, a targeted antisense oligonucleotide .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound across different contexts:
属性
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVWAGUJRUAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。